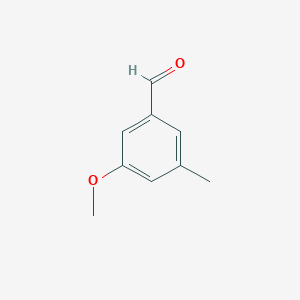
3-Methoxy-5-methylbenzaldehyde
概要
説明
3-Methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used in various research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxytoluene with a suitable oxidizing agent to introduce the aldehyde functional group . Another method includes the use of aluminum hemiaminal intermediates, which protect the latent aldehyde and allow for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-5-methylbenzoic acid.
Reduction: 3-Methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
科学的研究の応用
3-Methoxy-5-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research explores its potential as an antifungal agent by disrupting cellular antioxidation systems.
Industry: It is employed in the synthesis of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Methoxy-5-methylbenzaldehyde involves its interaction with cellular components. In antifungal applications, it targets the cellular antioxidation system, disrupting redox homeostasis and inhibiting fungal growth. This disruption can enhance the efficacy of conventional antifungal agents by sensitizing fungal cells to oxidative stress .
類似化合物との比較
Similar Compounds
3-Methoxybenzaldehyde: Lacks the methyl group, making it less hydrophobic.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group, giving it different reactivity and applications.
Uniqueness
3-Methoxy-5-methylbenzaldehyde’s unique combination of methoxy and methyl groups provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various research and industrial applications .
特性
IUPAC Name |
3-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEOJPQWDHZBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454921 | |
| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90674-26-3 | |
| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-methoxy-5-methylbenzaldehyde undergo electrochemical modifications?
A: Yes, research demonstrates that this compound and its Schiff base derivatives can be electrochemically modified. Studies have successfully performed anodic acetoxylation [, ] and pyridination [, , ] on these compounds. These modifications introduce new functional groups, influencing the molecule's reactivity and potential applications.
Q2: What is interesting about the anodic pyridination of this compound Schiff bases?
A: Anodic pyridination of these Schiff bases in acetonitrile containing pyridine leads to regiospecific addition. The pyridinium group attaches meta to the hydroxy group on the aromatic ring []. This regiospecificity suggests a controlled reaction mechanism, potentially involving a phenoxonium ion intermediate as proposed by the researchers [].
Q3: Has this compound been used in the synthesis of natural product analogs?
A: Yes, it serves as a key starting material in synthesizing analogs of serotonin neurotoxins [, ]. The selective introduction of a methyl group ortho to the hydroxyl group in vanillin, leading to the formation of this compound, is a crucial step in this synthesis.
Q4: Can this compound be used to synthesize complex polycyclic aromatic compounds?
A: Absolutely. Researchers employed a Suzuki-Miyaura coupling reaction between 1,4,5-(trimethoxynaphthalen-2-yl)boronic acid and 2-iodo-3-methoxy-5-methylbenzaldehyde to yield a key intermediate. This intermediate was further transformed into a tetracyclic aromatic structure, 1,7,8,12-tetramethoxy-3-methyltetraphene, which ultimately led to the synthesis of tetrangulol []. This highlights the versatility of this compound in constructing complex molecules.
Q5: Are there alternative synthetic routes to obtain this compound?
A: While a previous method involved converting o-vanillin to 2-hydroxy-3-methoxytoluene followed by formylation, this route suffered from a low yield of 12% [, ]. A more efficient method utilizes vanillin as the starting material, selectively introducing a methyl group ortho to the hydroxyl group without needing to protect either the hydroxyl or aldehyde functions [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
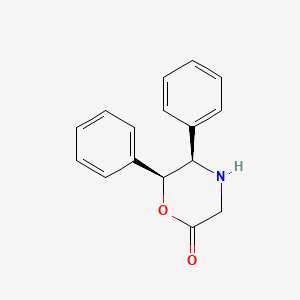
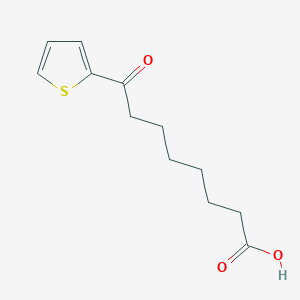
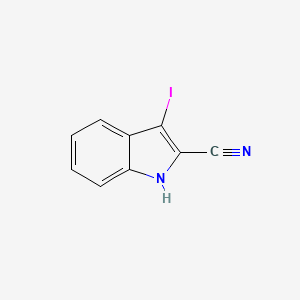
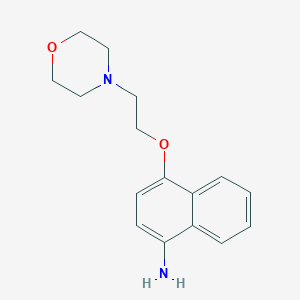
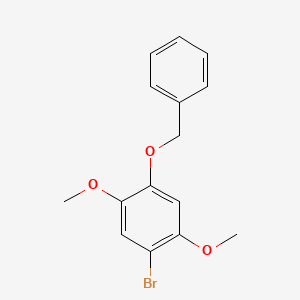
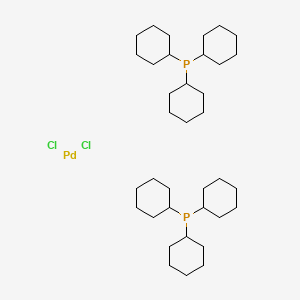
![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
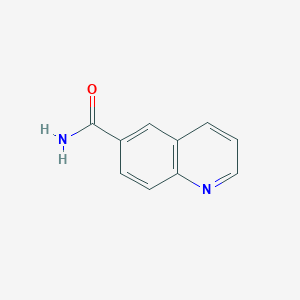
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
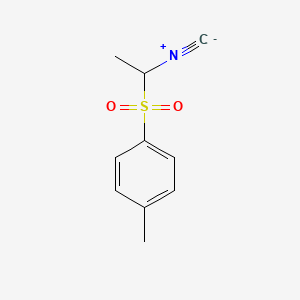
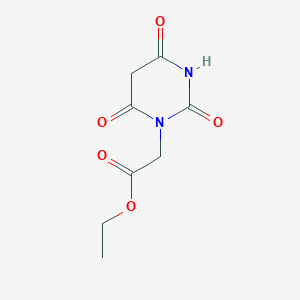

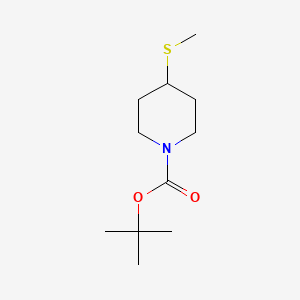
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1312368.png)
